Methylaminoacetonitrile hydrochloride
Overview
Description
Methylaminoacetonitrile hydrochloride is an organic compound with the molecular formula C3H7ClN2. It is commonly used as an intermediate in pharmaceutical and chemical synthesis. This compound is known for its role in the preparation of tadalafil, a drug used for the treatment of erectile dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylaminoacetonitrile hydrochloride can be synthesized through the reaction of methylamine hydrochloride, sodium cyanide, and formaldehyde. The reaction is typically carried out in the presence of a catalyst such as 3-mercaptopropionic acid at temperatures below 0°C . Another method involves the reaction of cyano-N-methylmethanaminium chloride with oxalyl chloride in chlorobenzene, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, this compound is produced by reacting methylamine hydrochloride with sodium cyanide and formaldehyde under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methylaminoacetonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with phenol and hydrochloric acid under the catalysis of Lewis acids to form 2-methylamino-1-(4-hydroxyphenyl) compounds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific examples are less commonly documented.
Common Reagents and Conditions
Oxalyl Chloride: Used in the synthesis of this compound from cyano-N-methylmethanaminium chloride.
Lewis Acids: Catalysts for substitution reactions involving phenol and hydrochloric acid.
Major Products
2-Methylamino-1-(4-hydroxyphenyl) Compounds: Formed from substitution reactions with phenol and hydrochloric acid.
Scientific Research Applications
Methylaminoacetonitrile hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals and other chemical compounds. It is notably used in the preparation of tadalafil, a drug approved by the FDA in 2003 for the treatment of erectile dysfunction . Additionally, it serves as a building block in various chemical syntheses, contributing to the development of new compounds and materials .
Mechanism of Action
The mechanism of action of methylaminoacetonitrile hydrochloride is primarily related to its role as an intermediate in chemical synthesis. It does not exert direct biological effects but facilitates the formation of other active compounds, such as tadalafil. The molecular targets and pathways involved are specific to the final products synthesized using this compound .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile Hydrochloride: Similar in structure but lacks the methyl group.
N-Boc-N-methylethylenediamine: Another intermediate used in chemical synthesis.
Uniqueness
Methylaminoacetonitrile hydrochloride is unique due to its specific role in the synthesis of tadalafil and other pharmaceutical compounds. Its ability to act as a versatile intermediate makes it valuable in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
2-(methylamino)acetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2.ClH/c1-5-3-2-4;/h5H,3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKBQHBEROHUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067152 | |
Record name | Cyanomethyl(methyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25808-30-4 | |
Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25808-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylaminoacetonitrile hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025808304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonitrile, 2-(methylamino)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyanomethyl(methyl)ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyl(methyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLAMINOACETONITRILE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AU3C4NY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Methylaminoacetonitrile hydrochloride?
A1: this compound is an organic compound with the molecular formula C3H7ClN2 and a molecular weight of 106.55 g/mol. While specific spectroscopic data is not provided in the given abstracts, its structure consists of a methylamino group (-NHCH3) attached to an acetonitrile moiety (CH2CN) with a hydrochloride salt.
Q2: What are some examples of using this compound in organic synthesis?
A2: this compound serves as a crucial starting material for synthesizing various heterocyclic compounds. For instance, it is used in the synthesis of substituted 1,4-benzothiazepin-5(4H)-ones and pyrido[3,2-f][1,4]thiazepin-5(4H)-ones []. Additionally, it plays a key role in the four-step synthesis of 2-Cyanomethylbenzaldehyde, a valuable precursor for constructing fused ring compounds [].
Q3: How does the reaction with this compound proceed in the synthesis of pyrido[3,2-f][1,4]thiazepine derivatives?
A3: In the synthesis of pyrido[3,2-f][1,4]thiazepine derivatives, this compound reacts with 2-chloronicotinic acid and carbon disulfide []. This reaction likely involves a series of nucleophilic substitutions and cyclization steps. The methylamino group of this compound acts as a nucleophile, while the nitrile group participates in ring formation.
Q4: What is the significance of the 2-Cyanomethylbenzaldehyde synthesized using this compound?
A4: The 2-Cyanomethylbenzaldehyde synthesized using this compound is a valuable substrate for building fused ring compounds []. The aldehyde and nitrile functionalities in this compound can readily undergo various reactions, such as cycloadditions and condensations, leading to the formation of complex molecular structures.
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